3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione
Overview
Description
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.
Scientific Research Applications
This compound is identified as a potent and selective antagonist of the adenosine A1 receptor. It demonstrates high selectivity, with a significant difference in affinity between its enantiomers, indicating potential for targeted therapeutic applications (Peet et al., 1993).
It has been used in the synthesis of new trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones, highlighting its role in creating compounds with potential biological activities. This synthesis method offered higher yields and easier purification compared to other methods (Hayallah & Famulok, 2007).
The compound's crystal structure has been analyzed, revealing details about its potent antagonist properties towards adenosine A1 receptor. The structure of substituent groups and their conformations plays a crucial role in its receptor binding affinity (Hirayama et al., 1993).
Additionally, its derivatives have been explored for potential psychotropic activity, particularly as ligands for serotonin receptors, which could lead to new treatments for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Another study focused on the synthesis of new 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protecting group. This highlights the compound's versatility in organic synthesis and the development of new pharmaceutical agents (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[(1R)-1-phenylpropyl]-1,3-dipropyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-12-23-18-16(19(25)24(13-5-2)20(23)26)21-17(22-18)15(6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,21,22)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJDWYGRZXMJC-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(CC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H](CC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929890 | |
Record name | 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione | |
CAS RN |
137766-81-5 | |
Record name | Mdl 102234 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137766815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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